1-(3-fluoro-4-methoxybenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-(3-fluoro-4-methoxybenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core substituted with a 3-fluoro-4-methoxybenzyl group and a phenyl group. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(3-fluoro-4-methoxybenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of Substituents: The 3-fluoro-4-methoxybenzyl group and the phenyl group can be introduced through various coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to scale up the production process.
Chemical Reactions Analysis
1-(3-fluoro-4-methoxybenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific solvents to facilitate the reactions. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
1-(3-fluoro-4-methoxybenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in biological studies to investigate its effects on various biological pathways and processes.
Medicine: Research is being conducted to explore the potential therapeutic applications of the compound, including its use as a drug candidate for treating various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 1-(3-fluoro-4-methoxybenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the nature of the compound’s interactions with biological molecules.
Comparison with Similar Compounds
1-(3-fluoro-4-methoxybenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidin-5-one: This compound has a similar core structure but different substituents, leading to different chemical and physical properties.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also share a similar core structure but have different substituents and biological activities.
The uniqueness of this compound lies in its specific substituents, which impart distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H15FN2O3S |
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Molecular Weight |
382.4 g/mol |
IUPAC Name |
1-[(3-fluoro-4-methoxyphenyl)methyl]-3-phenylthieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H15FN2O3S/c1-26-17-8-7-13(11-15(17)21)12-22-16-9-10-27-18(16)19(24)23(20(22)25)14-5-3-2-4-6-14/h2-11H,12H2,1H3 |
InChI Key |
RCPPFCSCUXEPJX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)SC=C3)F |
Origin of Product |
United States |
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